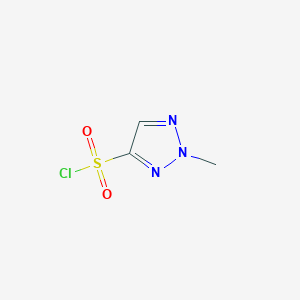
2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride is a derivative of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have two types: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Applications De Recherche Scientifique
Anticancer Evaluation
2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride derivatives have shown potential in anticancer applications. A study by Salinas-Torres et al. (2022) highlighted the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cells (Salinas-Torres et al., 2022).
Synthesis and Reactivity
The reactivity of 1,2,3-triazoles with sulfonyl chlorides has been studied, offering insights into the synthesis of 1- and 2-sulfonyl-1,2,3-triazoles. Beryozkina et al. (2015) explored this, observing that the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride significantly affect the ratio of isomers (Beryozkina et al., 2015).
Bioactive Scaffolds Synthesis
A study by Van Hoof et al. (2021) reported a practical method for synthesizing 4-sulfonyl-1,2,3-triazole scaffolds, which have promising bioactivities and applications as anion binders. This method involved a sequential aerobic copper-catalyzed oxidative sulfonylation and Dimroth cycloaddition (Van Hoof et al., 2021).
Cycloaddition Reactions
The Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, as reported by Wang et al. (2015), facilitate the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines. This represents a novel application of 1-sulfonyl 1,2,3-triazole in cycloaddition reactions (Wang et al., 2015).
Antibacterial Activity
Sreerama et al. (2020) developed a one-pot synthesis method for 1,2,3-triazole derivatives with potential antibacterial activity. The synthesized compounds exhibited significant free radical scavenging and hydrogen donating abilities (Sreerama et al., 2020).
Synthesis of Polysubstituted Pyrroles
Triazoles derived from 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride have been used in the regiocontrolled synthesis of polysubstituted pyrroles, as demonstrated by Miura et al. (2013). This synthesis involved nickel(0) catalysis and produced a range of pyrrole derivatives (Miura et al., 2013).
Mécanisme D'action
Target of Action
Related compounds, such as 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides, have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity . Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment.
Mode of Action
It’s plausible that it may interact with its targets in a similar manner to its analogues, potentially inhibiting the activity of enzymes such as xanthine oxidase .
Biochemical Pathways
If it acts similarly to its analogues, it may affect the purine metabolism pathway by inhibiting xanthine oxidase , thereby reducing the production of uric acid, a key factor in gout.
Result of Action
If it acts similarly to its analogues, it may reduce the levels of uric acid in the body by inhibiting xanthine oxidase, potentially providing relief from the symptoms of gout .
Propriétés
IUPAC Name |
2-methyltriazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBLUOCAGHLXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride | |
CAS RN |
1496511-49-9 |
Source


|
| Record name | 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2443040.png)
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2443043.png)
![Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate](/img/structure/B2443044.png)


![N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2443047.png)

![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)



